molecular formula C18H21FN2O2S B5508040 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Cat. No. B5508040
M. Wt: 348.4 g/mol
InChI Key: STBJYGFULFPAIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine derivatives involves complex organic reactions that typically start with the formation of piperazine scaffolds. These scaffolds are then functionalized with sulfonyl and aryl groups through nucleophilic substitution or coupling reactions. A study by Borrmann et al. (2009) details the development and characterization of adenosine A2B receptor antagonists, including compounds with similar structures, indicating a multi-step synthetic approach that might be applicable to the synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by X-ray crystallography or computational methods like density functional theory (DFT). Xiao et al. (2022) conducted a study on benzenesulfonamide compounds containing piperazine heterocycles, where they used DFT to optimize the structures and analyze their molecular electrostatic potential, providing insights into the molecular structure of compounds similar to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (Xiao et al., 2022).

Scientific Research Applications

Development of Adenosine Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which include derivatives similar to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, were synthesized and characterized for their affinity and selectivity towards A(2B) adenosine receptors. These compounds, including 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine (PSB-09120) and 8-(4-(4-(4-chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-0788), showed subnanomolar affinity and high selectivity for A(2B) receptors. Moreover, one of the compounds (PSB-603) was developed as an A(2B)-specific antagonist, displaying minimal affinity for other adenosine receptor subtypes, making it a useful pharmacological tool for selective labeling and studying A(2B) receptors (Borrmann et al., 2009).

Analytical Derivatization in Liquid Chromatography

A new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was synthesized for analytical derivatization in liquid chromatography. This reagent, which shares structural features with 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, contains a fluorophore for sensitive detection after tagging to an analyte and a tertiary amino function for removable derivatization by acid treatment. This approach enhances the detection limit and linear range for analytes, demonstrating the utility of sulfonate reagents in analytical chemistry (Wu et al., 1997).

Antibacterial Activities

Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed compounds with significant antibacterial activities against various pathogens. These studies demonstrate the potential of such derivatives, including those related to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, in developing new antibacterial agents (Wu Qi, 2014).

Antiproliferative Agents

A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, designed using molecular hybridization, showed moderate to good antiproliferative activity against cancer cell lines, including oesophagus, gastric, and prostate cancers. This research highlights the potential of compounds structurally related to 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine in cancer therapy (Fu et al., 2017).

Imaging Agent Development

1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23) was developed as a novel radiopharmaceutical for measuring pyruvate kinase M2 levels by PET, showing promise in non-invasive delineation of low-grade and high-grade gliomas. This application exemplifies the use of 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine derivatives in advanced medical imaging and cancer research (Patel et al., 2019).

properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-2-15-7-9-16(10-8-15)24(22,23)21-13-11-20(12-14-21)18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBJYGFULFPAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

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